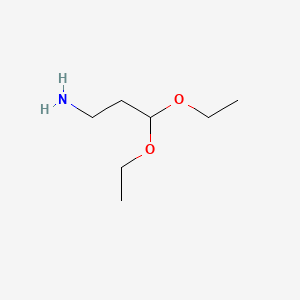

1-Amino-3,3-diethoxypropane

Cat. No. B1268047

Key on ui cas rn:

41365-75-7

M. Wt: 147.22 g/mol

InChI Key: PXXMSHBZYAOHBD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05143831

Procedure details

To 500 mL of dimethylformamide (DMF) containing Nan3 (26.0 g, 400 mmol) was added 3-chloropropionaldehyde diethyl acetal (33.3 g, 200 mmol). The solution was warmed to 60° C., and the reaction was monitored by GC (50° C., 1 min to 250° C. at 15° C./min, DB5-15m). (Retention time (tR) of starting material 5.1 min, product 6.5 min). The reaction mixture was diluted with 1 L of ice water and extracted with ether (3×500 mL). The combined ether extracts were washed with water (2×500 mL) and then dried over MgSO4. Removal of solvent afforded a crude product, which was dissolved in 500 mL of ethanol containing Pd/C (10%, 2.03 g, 2 mmol). The suspension was degassed, saturated with H2, and stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min) indicated a complete reaction. The solution was degassed and filtered through Celite 545, and the solvent was removed under reduced pressure. The residue was diluted with 25 mL of 12 N KOH and extracted with ether (2×50 mL). The ether layer was filtered through glass wool/Na2CO3 and dried over Na The solvent was removed under water aspirator vacuum, and the residue was distilled to yield 3-aminopropanal diethylacetal (18.6 g 126 mmol, 63%): bp17 80°-81.5° C. (bp20 68°-70° C. agreed with b.p. in Becke, F. German Patent 845,348, 1952, Chem. Abstr. 47 (1952) 542); 1H-NMR (200 MHz CDCl3) δ 1.21 (t, 6 H, CH3), 1.58 (s, 2 H, NH2), 1.78 (q. 2 H CH2). 2.81 (t, 2 H, NCH2), 3.53 and 3.66 (m, 4 H, OCH2), 4.62 (t, 1 H, CH). Anal. Calcd for C7H17NO2 : C, 57.1; H, 11.6. Found: C, 57.1; H, 11.5.

[Compound]

Name

ice water

Quantity

1 L

Type

solvent

Reaction Step Three

Yield

63%

Identifiers

|

REACTION_CXSMILES

|

C[N:2]([CH3:5])C=O.[CH2:6]([O:8][CH:9]([O:13][CH2:14][CH3:15])[CH2:10]CCl)[CH3:7]>C(O)C.[Pd]>[CH2:6]([O:8][CH:9]([O:13][CH2:14][CH3:15])[CH2:10][CH2:5][NH2:2])[CH3:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

33.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CCCl)OCC

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

2.03 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was monitored by GC (50° C., 1 min to 250° C. at 15° C./min, DB5-15m)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(Retention time (tR) of starting material 5.1 min, product 6.5 min)

|

|

Duration

|

6.5 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (3×500 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined ether extracts were washed with water (2×500 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded a crude product, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension was degassed, saturated with H2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a complete reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was degassed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite 545

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was diluted with 25 mL of 12 N KOH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (2×50 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The ether layer was filtered through glass wool/Na2CO3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried over Na The solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed under water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was distilled

|

Outcomes

Product

Details

Reaction Time |

4 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CCN)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 126 mmol | |

| AMOUNT: MASS | 18.6 g | |

| YIELD: PERCENTYIELD | 63% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |